Maltotriose xhydrate

Description

Overview of Oligosaccharide Research Significance

Oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units, have emerged from the shadow of being considered solely as energy sources and structural materials to being recognized for their profound biological significance. frontiersin.org The field of glycomics has advanced our understanding of these complex molecules, revealing their critical roles in a multitude of cellular processes. frontiersin.org Oligosaccharides link to proteins and lipids to form glycoconjugates, which are involved in cell-cell recognition, signal transduction, immune responses, and pathogen adhesion. frontiersin.orgtaylorandfrancis.com Their structural diversity allows for a vast array of biological functions. frontiersin.orgnih.gov

Maltotriose (B133400) Xhydrate as a Model Trisaccharide in Glycoscience

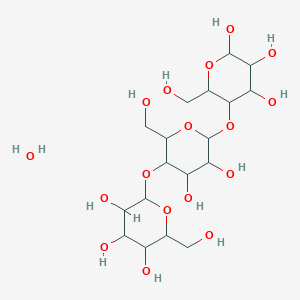

Maltotriose, a trisaccharide made of three glucose units linked by α-1,4 glycosidic bonds, serves as a fundamental model compound in glycoscience. wikipedia.orgnih.gov As the shortest-chain oligosaccharide that can be classified as a maltodextrin (B1146171), it provides a simplified yet representative structure for studying the properties and functions of more complex carbohydrates. wikipedia.org Its well-defined structure makes it an ideal substrate for investigating enzyme kinetics and specificity, particularly for α-amylases and other glycoside hydrolases. nih.govmdpi.com

In the field of structural biology, maltotriose is used to understand carbohydrate-protein interactions. Its ability to induce the maltose (B56501) regulon in E. coli makes it a valuable tool in molecular biology and genetic studies. chemsynlab.com Furthermore, its distinct chemical and physical properties, such as its specific fragmentation pattern in mass spectrometry, allow for its differentiation from other trisaccharide isomers, aiding in the development of analytical techniques for complex carbohydrate mixtures. nih.gov

Historical Perspectives in Maltotriose Xhydrate Research

The study of maltose-active enzymes, and by extension maltotriose, is intrinsically linked to the history of the sugar and starch industry. researchgate.net Early research in the 19th century was driven by the need for alternative sugar sources, leading to the discovery of starch hydrolysis. researchgate.net The 20th century saw significant progress in understanding the enzymes responsible for carbohydrate digestion. Researchers like Dahlqvist and Semenza made pioneering contributions to the characterization of intestinal maltases. researchgate.net

The development of new analytical techniques, such as chromatography, was instrumental in isolating and identifying oligosaccharides like maltotriose. google.com The enzymatic production of maltotriose from starch and pullulan has been a subject of extensive research, with studies focusing on optimizing reaction conditions and purifying the resulting products. biotech-asia.orgresearchgate.net More recently, research has delved into the genetic and molecular basis of maltotriose transport and metabolism in various organisms, including yeasts, which has significant implications for the brewing industry. nih.govnih.govplos.org

Chemical and Physical Properties of this compound

This compound is the hydrated form of maltotriose. nih.gov The anhydrous form has a molecular formula of C18H32O16 and a molar mass of 504.44 g/mol . wikipedia.orgnih.gov The hydrated form has a molecular formula of C18H34O17 and a molecular weight of approximately 522.45 g/mol . 001chemical.com

| Property | Value | Source |

| Molecular Formula (Anhydrous) | C18H32O16 | wikipedia.orgnih.gov |

| Molar Mass (Anhydrous) | 504.44 g/mol | wikipedia.orgnih.gov |

| Molecular Formula (Hydrate) | C18H34O17 | 001chemical.com |

| Molar Mass (Hydrate) | 522.45 g/mol | 001chemical.com |

| Appearance | White crystalline powder | chemsynlab.com |

| Taste | Mildly sweet | chemsynlab.comguidechem.com |

| Solubility | Soluble in water | chemsynlab.com |

| Melting Point | 132-135 °C (lit.) | sigmaaldrich.comchemsrc.com |

| Optical Activity | [α]24/D +162° (c = 2 in H2O) | sigmaaldrich.com |

Synthesis and Production of Maltotriose

Maltotriose can be produced through several methods, primarily involving the enzymatic hydrolysis of larger polysaccharides like starch or pullulan. biotech-asia.orgresearchgate.net

Enzymatic Production

From Starch: Alpha-amylase enzymes are commonly used to hydrolyze starch. wikipedia.org The random action of α-amylase on amylose (B160209) results in the production of maltotriose and maltose. wikipedia.org Specific maltotriose-forming amylases have also been identified and utilized to increase the yield of the desired trisaccharide. mdpi.com For instance, an α-amylase from Microbulbifer thermotolerans DAU221 has been shown to produce maltotriose from soluble starch. nih.gov

From Pullulan: Pullulanase, a debranching enzyme, can be used to hydrolyze pullulan, a polysaccharide made of maltotriose units, to produce maltotriose syrup. biotech-asia.orgresearchgate.net The optimal conditions for this hydrolysis, including pH, temperature, and enzyme concentration, have been extensively studied to maximize the yield. biotech-asia.orgresearchgate.net

Chemical Synthesis

A process for preparing maltotriose involves the acetolysis of pullulan using a mixture of acid and acetic anhydride (B1165640) to obtain acetylated maltotriose. google.com This is followed by deacetylation to yield the final product. google.comgoogle.com Another method describes the synthesis of maltotriose by a maltase purified from rabbit kidney. nih.gov

Industrial and Research Applications

Maltotriose has a variety of applications in different industries due to its specific properties.

| Application Area | Specific Use | Source |

| Food Industry | Sweetener in beverages and baked goods, improves texture and shelf life, prevents starch retrogradation. | biotech-asia.orgguidechem.comiransilicate.com |

| Brewing | A key fermentable sugar influencing the flavor profile of beer. | nih.govbiosynth.com |

| Pharmaceutical Industry | Used as a carrier for drugs, a stabilizer, and an excipient in drug formulations. | iransilicate.comchemimpex.com |

| Biotechnology | Substrate in fermentation processes and for studying carbohydrate metabolism and enzyme activity. | chemsynlab.comchemimpex.com |

| Research | Model compound for glycoscience research, analytical standard, and used in studies of carbohydrate-protein interactions. | chemsynlab.combiosynth.com |

Structure

2D Structure

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Chemical Synthesis Pathways of Maltotriose Xhydrate

The production of maltotriose (B133400) can be broadly categorized into two main approaches: enzymatic synthesis, which harnesses the catalytic power of specific enzymes, and chemical synthesis, which relies on controlled chemical reactions.

Biosynthesis of Maltotriose Xhydrate from Starch and Oligosaccharides

Nature's catalysts, enzymes, provide an efficient and specific means of producing maltotriose from abundant polysaccharides like starch. Several classes of enzymes are employed for this purpose, each with unique mechanisms and product profiles.

Alpha-amylases are endo-enzymes that randomly cleave the internal α-1,4 glycosidic linkages in starch and related polysaccharides. wikipedia.org This action breaks down large starch molecules into smaller, soluble dextrins, maltose (B56501), and maltotriose. wikipedia.orgbeerandbrewing.com The specificity of certain α-amylases allows for the targeted production of maltotriose. For instance, an intracellular α-amylase from Streptococcus bovis 148 has been shown to produce about 80% maltotriose from soluble starch. asm.org Similarly, a haloalkaliphilic α-amylase from the archaebacterium Natronococcus sp. strain Ah-36 hydrolyzes starch to primarily yield maltotriose. nih.gov An amylase from a Bacillus subtilis strain has also been identified to produce maltotriose as the main product from various α-1,4-glucans, with yields of approximately 56% from soluble starch and amylopectin (B1267705), and 69% from short-chain amylose (B160209). tandfonline.com The α-amylase from Microbulbifer thermotolerans DAU221 is another example of an enzyme capable of producing maltotriose as a major product from the hydrolysis of soluble starch. researchgate.net

| Enzyme Source | Substrate | Key Findings |

| Streptococcus bovis 148 | Soluble Starch | Produces approximately 80% maltotriose. asm.org |

| Natronococcus sp. strain Ah-36 | Soluble Starch | Primarily produces maltotriose. nih.gov |

| Bacillus subtilis | α-1,4-glucans | Yields ~56% maltotriose from soluble starch. tandfonline.com |

| Microbulbifer thermotolerans DAU221 | Soluble Starch | Maltotriose is a main hydrolysis product. researchgate.net |

Maltotriose-forming amylases, also known as G3-amylases, are a specific class of enzymes that preferentially hydrolyze starch to produce maltotriose. mdpi.commdpi.com These enzymes offer a more direct route to high-purity maltotriose compared to general α-amylases. An example is the maltotriose-forming exo-amylase from Kitasatospora sp. MK-1785. researchgate.net These specialized amylases are part of a larger family of maltooligosaccharide-forming amylases that can be selected to produce specific oligosaccharides. mdpi.com

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from a donor molecule to an acceptor. tandfonline.com Some glycosyltransferases can synthesize maltotriose through transglycosylation reactions. For example, cyclodextrin (B1172386) glycosyltransferase can transfer glucosyl residues from starch to acceptors like glucose and maltose, forming maltotriose and other maltooligosaccharides. tandfonline.com Pullulanase, an enzyme that hydrolyzes α-1,6 glycosidic linkages in pullulan, can also be used to produce maltotriose syrup. tandfonline.comtandfonline.com Furthermore, the reverse action of pullulanase can be employed to synthesize branched oligosaccharides from maltotriose. tandfonline.comtandfonline.com A novel maltotriosyl transferase from a Geobacillus species has been identified, which specifically catalyzes the transglucosylation of maltotriose units. google.com Additionally, α-glucosidases, which typically act on smaller substrates, can catalyze transglucosylation reactions to form oligosaccharides, including maltotriose. mdpi.com

Chemical Synthesis Methodologies for this compound

While enzymatic methods are often preferred for their specificity and mild reaction conditions, chemical synthesis offers a powerful alternative for creating maltotriose, particularly for producing specifically labeled derivatives.

The chemical synthesis of oligosaccharides like maltotriose is a complex task due to the need for precise control over the stereochemistry of the glycosidic linkages. beilstein-journals.orgnih.gov Stereoselective glycosylation methods are crucial for achieving the desired α-1,4 linkages found in maltotriose. beilstein-journals.org Various strategies have been developed to control this stereoselectivity, including the use of participating groups on the sugar backbone and the optimization of reaction conditions. beilstein-journals.org Intramolecular aglycone delivery (IAD) is one such approach that tethers the glycosyl donor and acceptor to facilitate stereocontrolled glycosylation. beilstein-journals.org Another strategy involves the use of a "traceless" directing group to enable catalytic SN2 glycosylation. escholarship.org Recent advances have also focused on protection-free glycosylation methods using reagents like dialkylboryl triflate to achieve both regioselectivity and stereoselectivity. nih.gov

The synthesis of isotopically labeled maltotriose is essential for its use as a tracer in biological studies. nih.gov For instance, methods have been developed for the specific introduction of tritium (B154650) (³H) and deuterium (B1214612) (²H) into the reducing and terminal glucose units of maltotriose. nih.gov This was achieved through selective methoxytritylation, deprotection, oxidation, and subsequent reduction with sodium borotritiide or sodium borodeuteride. nih.gov

More recently, the synthesis of 6″-[¹⁸F]fluoromaltotriose, a positron emission tomography (PET) tracer, has been reported. nih.gov This tracer is valuable for differentiating between bacterial infections and inflammation, as it targets the maltodextrin (B1146171) transporter in bacteria. nih.gov The synthesis involves the direct fluorination of a protected maltotriose precursor followed by hydrolysis. nih.gov Chemoenzymatic methods are also being explored for the rapid synthesis of [¹⁸F]-labeled disaccharides from [¹⁸F]FDG, which could potentially be extended to maltotriose. biorxiv.orgacs.org

| Labeled Compound | Labeling Isotope | Synthesis Method | Application |

| [6"-³H]-maltotriose | Tritium (³H) | Selective methoxytritylation, oxidation, and reduction. nih.gov | Biosynthetic studies. nih.gov |

| (6"-²H)-maltotriose | Deuterium (²H) | Selective methoxytritylation, oxidation, and reduction. nih.gov | Biosynthetic studies. nih.gov |

| (2-²H)maltotriose | Deuterium (²H) | Lobry de Bruyn/van Ekenstein transformation. nih.gov | Biosynthetic studies. nih.gov |

| 6″-[¹⁸F]fluoromaltotriose | Fluorine-18 (¹⁸F) | Direct fluorination of a triflate precursor. nih.gov | PET imaging of bacterial infections. nih.gov |

| [¹⁸F]MFTMT | Fluorine-18 (¹⁸F) | Multi-step chemical synthesis. rsc.org | PET bacterial imaging agent. rsc.org |

Enzymatic Degradation and Metabolic Pathways of Maltotriose Xhydrate

Hydrolytic Enzymes Acting on Maltotriose (B133400) Xhydrate

The initial step in the utilization of maltotriose involves its enzymatic breakdown into smaller, more readily metabolized sugar units. This hydrolysis is carried out by a variety of enzymes with distinct specificities and modes of action.

Alpha-glucosidases are a broad class of enzymes that hydrolyze terminal, non-reducing α-1,4-linked D-glucose residues, releasing D-glucose. megazyme.com In the context of maltotriose degradation, maltase-glucoamylase, a type of alpha-glucosidase found on the external face of enterocytes in the small intestine's microvilli, plays a crucial role. reactome.orgontosight.ai This enzyme catalyzes the hydrolysis of the α-1,4 glycosidic bond in maltotriose, yielding maltose (B56501) and D-glucose. ontosight.ai While sucrase-isomaltase can also perform this reaction, maltase-glucoamylase is significantly more active. reactome.org

The N-terminal domain of maltase-glucoamylase exhibits optimal enzymatic affinity for substrates like maltose and maltotriose. wikipedia.org The digestion of maltotriose by maltase-glucoamylase is a vital step in carbohydrate metabolism, facilitating the breakdown of starches into absorbable glucose. ontosight.ai Interestingly, maltotriose can also act as a substrate inhibitor for maltase-glucoamylase, suggesting a regulatory mechanism during the digestion of starch. usda.gov

Research on rabbit muscle acid alpha-glucosidase revealed a broad specificity for various substrates, including maltotriose. nih.gov The kinetic parameters for this enzyme with different maltooligosaccharides have been determined, as shown in the table below.

| Substrate | K_m (mM) |

| Maltose | 6.3 |

| Maltotriose | 2.6 |

| Maltotetraose (B33255) | 5.9 |

| Maltopentaose (B1148383) | 3.0 |

| Maltohexaose (B131044) | 5.9 |

| Maltoheptaose | 5.9 |

| Maltooctaose | 5.9 |

| Maltodextrins (avg. DP 13) | 7.7 |

| Maltodextrins (avg. DP 17) | 5.6 |

| Table 1: K_m values of rabbit muscle acid alpha-glucosidase for various maltooligosaccharides. nih.gov |

Beta-amylase is another key enzyme in starch degradation, hydrolyzing α-1,4-D-glucosidic linkages to release maltose from the non-reducing end of polysaccharide chains. megazyme.com While its primary product is maltose, its activity can be influenced by the presence of maltotriose. byo.com In Arabidopsis chloroplasts, the β-amylase BAM3 is inhibited by maltotriose at physiological concentrations, but not by maltose. plos.orgnih.gov This inhibition suggests a potential regulatory mechanism for controlling the rate of transitory leaf starch mobilization. plos.org The extracellular β-amylase of barley, in contrast, is only weakly inhibited by maltotriose. plos.orgnih.gov

Disproportionating enzymes (D-enzymes), also known as 4-α-glucanotransferases, play a crucial role in metabolizing maltotriose, which can accumulate during starch breakdown. nih.govresearchgate.net These enzymes catalyze the transfer of a glucosyl or maltosyl unit from one maltooligosaccharide to another. nih.gov For instance, disproportionating enzyme 1 (DPE1) in plant plastids converts two molecules of maltotriose into one molecule of glucose and one molecule of maltopentaose. plos.orgnih.gov The resulting maltopentaose can then be further degraded by enzymes like β-amylase. plos.org Recombinant barley disproportionating enzyme 1 (rDPE1) has been shown to be functional in disproportionating maltotriose into glucose and maltopentaose. tandfonline.com

The concerted action of DPE1 and β-amylase effectively converts maltotriose into maltose and glucose, which can then be exported from the plastid. plos.org

In certain bacteria, such as Enterococcus faecalis, maltodextrin (B1146171) hydrolases are central to maltotriose catabolism. The maltose-producing maltodextrin hydrolase MmdH converts odd-numbered α-1,4-linked maltooligosaccharides like maltotriose into maltose and glucose. nih.gov Inactivation of the mmdH gene prevents the growth of E. faecalis on maltotriose. nih.gov

Maltodextrin phosphorylases, such as MalP in Escherichia coli, are also involved in maltodextrin metabolism. MalP can degrade larger maltodextrins down to maltotetraose and, more slowly, to maltotriose, but it does not break down maltotriose further. asm.org This action ensures the formation of maltotriose, which acts as an inducer for the maltose regulon. asm.org In contrast, maltodextrin glucosidase (MalZ) hydrolyzes maltodextrins, including maltotriose, to maltose, thereby reducing the intracellular concentration of the inducer. asm.orguniprot.org

In Corynebacterium glutamicum, maltose metabolism involves a pathway where a 4-α-glucanotransferase (MalQ) produces maltodextrins from maltose, which are then degraded by maltodextrin phosphorylase (MalP). researchgate.net

Microbial Metabolism and Transport of Maltotriose Xhydrate

Microorganisms have evolved sophisticated systems to transport and metabolize maltotriose, a valuable carbon source in various environments.

The utilization of maltotriose is of particular importance in industrial processes like brewing, where it is a significant component of brewer's wort. researchgate.netnih.govoup.com However, many industrial yeast strains, particularly Saccharomyces cerevisiae ale strains, utilize maltotriose inefficiently, often only after glucose and maltose have been depleted. researchgate.netnih.govasm.org This can lead to incomplete fermentation and residual sweetness in the final product. nih.gov

The uptake of maltotriose is a critical and often rate-limiting step for its fermentation. asm.org Several α-glucoside transporters are involved, and their presence and activity vary among different yeast strains. nih.govoup.com The AGT1 permease, for example, has been identified as a key transporter required for efficient maltotriose fermentation by S. cerevisiae. asm.org Strains with functional AGT1 transporters show significantly better maltotriose utilization. asm.org Another transporter, MTT1, has a higher affinity for maltotriose than for maltose and exhibits low-temperature dependence, making it particularly relevant for lager brewing. oup.com

The kinetics of maltotriose fermentation are influenced by various environmental factors. tandfonline.com Lager yeast strains generally utilize maltotriose faster than ale strains. tandfonline.com Factors that can enhance maltotriose assimilation include agitation, oxygen supply, and increased fermentation temperature. tandfonline.com Conversely, low pH, high osmotic pressure, and high ethanol (B145695) concentrations can inhibit maltotriose uptake. tandfonline.com

| Yeast Strain Type | General Maltotriose Utilization | Key Transporters |

| Lager Strains (S. pastorianus) | Generally faster utilization | SeAGT1, MTT1 oup.com |

| Ale Strains (S. cerevisiae) | Generally slower and sometimes incomplete utilization | AGT1 asm.org |

| Table 2: General comparison of maltotriose utilization by lager and ale yeast strains. |

Bacteria have evolved efficient systems for the uptake and metabolism of maltodextrins, including maltotriose. In Gram-negative bacteria like Escherichia coli, the maltodextrin transport system is a well-characterized example of an ATP-binding cassette (ABC) transporter. nih.govbiorxiv.org This system comprises an outer membrane porin (LamB), a periplasmic maltose-binding protein (MalE), and an inner membrane transporter complex (MalF, MalG, MalK). nih.gov This pathway facilitates the internalization of maltodextrins into the cytoplasm. nih.gov

Once inside the cytoplasm, maltotriose and other maltodextrins are catabolized by a set of enzymes, including amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ). nih.govresearchgate.netpsu.edu A key regulatory feature of this system is that maltotriose itself is the inducer of the mal genes, which encode the transport and metabolic proteins. asm.orgnih.gov

In Gram-positive bacteria like Enterococcus faecalis, maltotriose is primarily transported and phosphorylated by a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.gov The resulting maltotriose-6"-phosphate is then dephosphorylated intracellularly before being catabolized. nih.gov Other bacteria, such as Lactobacillus acidophilus, employ a 1,4-α-glucosyltransferase that preferentially acts on maltotriose to complement the activity of other hydrolases and phosphorylases for efficient maltooligosaccharide degradation. asm.org The ability of various bacteria to take up maltotriose through specific transport systems has even been leveraged for targeted imaging of bacterial infections. mdpi.com

| Bacterial Species | Transport System | Key Catabolic Enzymes |

| Escherichia coli | ABC Transporter (LamB, MalE, MalFGK) nih.gov | Amylomaltase (MalQ), Maltodextrin phosphorylase (MalP), Maltodextrin glucosidase (MalZ) nih.govresearchgate.net |

| Enterococcus faecalis | Phosphotransferase System (PTS) nih.gov | Maltodextrin hydrolase (MmdH), Phosphatase (MapP) nih.gov |

| Lactobacillus acidophilus | ABC Transporter (likely) | 1,4-α-glucosyltransferase, Hydrolase, Phosphorylase asm.org |

| Table 3: Examples of bacterial maltotriose transport and catabolism systems. |

Genetic and Molecular Regulation of this compound Metabolism in Microorganisms

The metabolism of maltotriose in microorganisms is a tightly regulated process, ensuring efficient utilization of this carbohydrate source. This regulation occurs at the genetic and molecular level, primarily through the control of gene expression for transporters and metabolic enzymes.

In the bacterium Escherichia coli, the mal regulon governs the uptake and metabolism of maltose and maltodextrins, including maltotriose. nih.gov A key player in this system is the transcriptional activator MalT. nih.govcaister.com The activity of MalT is directly controlled by the inducer, maltotriose, in conjunction with ATP. caister.comresearchgate.net This means that the presence of maltotriose is required to switch on the expression of mal genes. caister.com These genes encode for proteins such as the LamB maltoporin in the outer membrane, the periplasmic maltose-binding protein (MalE), and the ABC transporter complex (MalF, MalG, MalK) that transports maltodextrins across the inner membrane. nih.govlife-science-alliance.org Once inside the cytoplasm, enzymes like amylomaltase (MalQ) and maltodextrin glucosidase (MalZ), also encoded by the mal regulon, break down the maltodextrins. researchgate.netasm.org

The regulation of the mal regulon is further layered. For instance, the expression of the malT gene itself is subject to catabolite repression, mediated by the cAMP/CAP complex, and is also repressed by the global regulator Mlc. caister.comasm.org This ensures that the cell prioritizes the use of more readily available sugars like glucose. life-science-alliance.org Interestingly, the transporter component MalK can directly inhibit the activity of MalT, linking the transport process itself to the regulation of gene expression. nih.gov

In the context of yeast, particularly Saccharomyces cerevisiae, which is crucial in brewing, the transport of maltotriose is a critical and often rate-limiting step for its metabolism. mdpi.comnih.govscielo.br Several genes encoding α-glucoside transporters have been identified, including AGT1, MPH2, MPH3, and various MALx1 genes (e.g., MAL31, MAL61). mdpi.comnih.gov The AGT1 gene product is considered a primary transporter of maltotriose and can also transport other sugars like maltose. mdpi.comscielo.br The expression of these transporter genes is inducible, with maltose being a known inducer, and maltotriose has also been suggested to act as an inducer. mdpi.com The MAL loci typically consist of three genes: a transporter (MALx1), a maltase (MALx2), and a regulatory activator (MALx3). mdpi.comnih.gov The MAL activator is essential for the inducible expression of the transporter and maltase genes. mdpi.comnih.gov Studies have shown that overexpression of genes like MAL61 can increase the transport rate of both maltose and maltotriose. nih.gov

The efficiency of maltotriose utilization in yeast is influenced by several factors at the molecular level, including the specific alleles of these transporter genes, their copy number, and variations in their promoter regions. mdpi.com Competition between maltose and maltotriose for the same transporters has been observed, with maltose generally being the preferred substrate. nih.gov This competitive inhibition, coupled with the typically lower affinity of the transporters for maltotriose, can lead to incomplete utilization of maltotriose, a common issue in processes like beer fermentation. nih.gov

Enzymatic Regulation and Inhibition Mechanisms Involving this compound

This compound not only serves as a substrate for various enzymes but also plays a significant role as a regulatory molecule, particularly through feedback inhibition and by influencing enzyme kinetics.

Feedback Inhibition of Starch-Degrading Enzymes by this compound

A notable example of feedback inhibition by maltotriose is observed in the regulation of starch degradation in plants. In Arabidopsis chloroplasts, the enzyme β-amylase BAM3 is involved in the breakdown of transitory starch, producing maltose and some maltotriose. plos.orgnih.gov Research has revealed that maltotriose, at physiological millimolar concentrations, acts as an inhibitor of BAM3 activity. plos.orgnih.gov This inhibition is not observed with maltose. plos.org

This feedback mechanism is proposed to be a key part of how plants match starch breakdown to the metabolic demands of the cell. plos.orgnih.gov The concentration of maltotriose in the chloroplast is influenced by the activity of disproportionating enzyme (DPE1), which converts maltotriose and glucose into other glucans. plos.orgnih.gov The activity of DPE1 is, in turn, affected by the concentration of glucose. plos.org Therefore, if the demand for glucose in the cytosol decreases, glucose levels in the chloroplast may rise, leading to an accumulation of maltotriose. plos.orgnih.gov This buildup of maltotriose then inhibits BAM3, slowing down the rate of starch degradation. plos.orgnih.govresearchgate.net This regulatory loop ensures that the supply of carbohydrates from starch breakdown is adjusted according to the plant's energy needs. plos.orgnih.gov Mutants that accumulate maltotriose, such as those lacking DPE1, exhibit impaired starch breakdown, supporting this model of feedback inhibition. plos.org Studies have shown that BAM3 specific activity can be inhibited by 50% with 3 mM maltotriose and by 80% with 10 mM maltotriose when using amylopectin (B1267705) as a substrate. plos.orgnih.gov

In some contexts, the accumulation of other signaling molecules like trehalose-6-phosphate (B3052756) can inhibit starch degradation, but this appears to occur at an early step in the pathway, as it does not lead to the accumulation of maltose or maltotriose. nih.govresearchgate.net

Kinetic Studies of this compound as Enzyme Substrate and Inhibitor

Kinetic studies have provided detailed insights into the role of this compound as both a substrate and an inhibitor for various amylolytic enzymes.

As a substrate, the affinity of enzymes for maltotriose varies. For instance, pig liver acid α-glucosidase can hydrolyze maltotriose with a Michaelis constant (Km) of 4.4 mM. tandfonline.com For comparison, the Km for maltose with the same enzyme is 6.7 mM. tandfonline.com The rabbit small intestine maltase-glucoamylase complex also hydrolyzes maltotriose. portlandpress.com

As an inhibitor, maltotriose has been shown to affect the activity of several α-amylases. In studies with porcine pancreatic α-amylase, maltotriose acts as a competitive inhibitor of the hydrolysis of larger substrates like amylose (B160209). nih.govcapes.gov.br The apparent inhibition constant (Kiapp) was found to vary with the concentration of maltotriose, suggesting a complex interaction where more than one molecule of the inhibitor can bind to the enzyme. nih.gov This indicates that small substrates and inhibitors like maltotriose bind at the same catalytic site as large polymeric substrates. nih.gov

The inhibition of Arabidopsis β-amylase BAM3 by maltotriose has been characterized as a mixed-inhibition type, with an inhibition constant (Ki) of 7.5 mM when using maltohexaose as a substrate. plos.org This mixed-inhibition characteristic suggests that maltotriose does not simply compete with the substrate for the active site but likely binds to a different site on the enzyme, influencing its catalytic activity. plos.org In contrast, the extracellular β-amylase from barley is only weakly inhibited by maltotriose. plos.org

The following table summarizes some of the kinetic parameters of maltotriose as a substrate and inhibitor for different enzymes.

| Enzyme | Organism/Tissue | Role of Maltotriose | Kinetic Parameter | Value | Substrate Used (for inhibition) | Reference |

| Acid α-glucosidase | Pig Liver | Substrate | Km | 4.4 mM | N/A | tandfonline.com |

| α-Amylase | Porcine Pancreas | Competitive Inhibitor | Kiapp | Varies with concentration | Amylose, o-nitrophenylmaltoside | nih.gov |

| β-Amylase (BAM3) | Arabidopsis | Mixed Inhibitor | Ki | 7.5 mM | Maltohexaose | plos.org |

These kinetic studies are fundamental to understanding the specificity and regulatory mechanisms of carbohydrate-metabolizing enzymes and highlight the dual role of maltotriose as both a building block and a regulatory signal in metabolic pathways.

Advanced Structural Analysis and Conformational Studies of Maltotriose Xhydrate

Computational Chemistry Approaches for Maltotriose (B133400) Xhydrate Conformation

Computational chemistry provides powerful tools for investigating the structure and energetics of maltotriose at an atomic level. These methods allow for the exploration of the potential energy surface to identify stable conformations and understand the factors governing its structural preferences.

Density Functional Theory (DFT) has become a important method for the geometry optimization and electronic property calculation of carbohydrates like maltotriose. researchgate.net Recent DFT optimization studies have significantly improved the understanding of the preferred conformations of α-maltose, and these studies have been extended to α-maltotriose. nih.gov These calculations aim to find the lowest-energy (most stable) structures by exploring various combinations of glycosidic bond angles and rotameric states of the hydroxymethyl and hydroxyl groups. nih.govresearchgate.net

Researchers employ various DFT functionals and basis sets to achieve a balance between computational cost and accuracy. For saccharide conformational studies, functionals such as B3LYP have been widely used, though newer functionals like M05-2X have shown better agreement with higher-level methods like MP2. researchgate.netresearchgate.net The choice of basis set is also critical; sets like 6-31+G** or 6-311+G** are often used, as the inclusion of diffuse functions is important for accurately describing the non-covalent interactions, such as hydrogen bonds, that stabilize carbohydrate structures. researchgate.netresearchgate.net DFT calculations have been used to optimize the geometries of different maltotriose conformers, revealing that the relative energies between them can be subtle, often within a few kcal/mol. nih.govresearchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Carbohydrate Conformational Studies This table is interactive. Click on the headers to sort.

| Functional | Basis Set | Key Findings/Application | References |

|---|---|---|---|

| B3LYP | 6-31G*, 6-31+G(d,p), 6-311++G** | Commonly used for geometry optimizations of numerous carbohydrates. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| M05-2X | 6-31+G* | Shows better agreement with MP2 calculations for saccharide conformational energies compared to B3LYP, especially with a dense DFT grid. researchgate.net | researchgate.net |

The conformation of maltotriose is primarily defined by the dihedral angles (φ and ψ) of its two α-(1→4) glycosidic linkages and the rotational positions (rotamers) of its exocyclic hydroxymethyl and hydroxyl groups. nih.govmaynoothuniversity.ie The φ angle is defined by O5-C1-O4-C4' and the ψ angle by C1-O4-C4'-C3' or C1-O4-C4'-C5'. maynoothuniversity.ieresearchgate.net

Table 2: Glycosidic Torsion Angles (φ, ψ) of Maltotriose from Different Methods This table is interactive. Click on the headers to sort.

| Method | Residue Linkage | φ (phi) | ψ (psi) | Source |

|---|---|---|---|---|

| X-ray Diffraction | Non-reducing to Middle | 82.2° | -148.9° | researchgate.net |

| X-ray Diffraction | Middle to Reducing | 82.8° | -151.8° | researchgate.net |

| X-ray Diffraction | Double Helix Moiety 1 | 91.8° | -153.2° | researchgate.net |

| X-ray Diffraction | Double Helix Moiety 2 | 85.7° | -145.3° | researchgate.net |

The conformation of maltotriose in an aqueous solution is significantly influenced by its interactions with water molecules. Computational studies use both implicit solvent models (like COSMO) and explicit molecular dynamics (MD) simulations to probe these effects. nih.govnih.govacs.org

Interestingly, solvation can alter the conformational preferences observed in the gas phase. nih.gov Preliminary studies using the COSMO dielectric solvation method indicated that solvent contributions can reverse the energy profiles of hydroxyl rotamers, showing a preference for the "r" forms over the "c" forms, which were more stable in a vacuum. nih.govresearchgate.net This highlights the crucial role of the solvent environment in determining the dominant conformation. nih.gov Molecular dynamics simulations further reveal that bridging water molecules can be vital in stabilizing specific conformations of amylopectin (B1267705) building blocks, including maltotriose. nih.gov These hydration-induced structural changes are often localized near the water molecules. researchgate.net Studies on maltotriose solutions suggest that water molecules can "stitch" individual trisaccharide molecules together, influencing properties like viscosity. uctm.eduresearchgate.net The interaction with water is a fine balance between direct protein-ligand interactions and solvation effects, which can trigger significant conformational changes. acs.org

Spectroscopic and Diffraction Techniques for Maltotriose Xhydrate Structural Elucidation

Experimental methods are essential for validating computational models and providing direct structural information about this compound. Spectroscopic and diffraction techniques are the primary tools for this purpose.

IR-Fourier transform spectroscopy has been used to study the dehydration of aqueous maltotriose solutions. uctm.eduresearchgate.net The main spectral differences are observed in the 960 cm⁻¹ to 1060 cm⁻¹ range, where one component is associated with the stretching vibrations of α-glycosidic bonds and another relates to a complex of C-O and C-C vibrations. researchgate.net Changes in these spectral regions upon dehydration suggest that structurally related water molecules affect the α-glycosidic bridges. uctm.edu It has been proposed that in a partially dehydrated state, water molecules may act as crosslinking agents, binding simultaneously to two maltotriose molecules. uctm.eduresearchgate.net

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for characterizing the detailed structure of polysaccharides in solution. nih.govpsu.edu For maltotriose, techniques like 950 MHz NMR have been used for the complete assignment of its complex spectrum. nih.gov NMR data, such as interresidue Nuclear Overhauser Effects (NOEs) and heteronuclear scalar couplings, provide experimental evidence for through-space proximities and bond connectivities, which helps to define the solution conformation and supports findings from molecular dynamics simulations about the role of hydration. nih.gov In the solid state, 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide information on the allomorphic packing type of the glucose units. core.ac.uk

X-ray and neutron diffraction are powerful techniques for determining the three-dimensional crystalline structure of molecules. researchgate.netmdpi.com X-ray diffraction analysis of crystalline maltotriose has provided precise atomic coordinates, revealing that the crystal belongs to the orthorhombic system with the space group P212121. researchgate.net In this solid-state structure, all three glucose residues adopt the standard 4C1 pyranose chair conformation. researchgate.net Diffraction studies on fibrous polysaccharides where maltotriose is a repeating unit have also yielded detailed conformational data, including the glycosidic torsion angles and the gauche-gauche conformation of the primary hydroxyl groups. researchgate.net These studies show that stabilization within helical structures is achieved via interstrand O(2)---O(6) type hydrogen bonds. researchgate.net Neutron diffraction serves as a valuable complementary technique to X-ray diffraction, particularly for locating hydrogen atoms in the structure. researchgate.net

Derivatives and Analogs of Maltotriose Xhydrate for Research Applications

Synthesis and Characterization of Functionalized Maltotriose (B133400) Xhydrate Derivatives

Functionalization of maltotriose xhydrate involves the chemical synthesis of derivatives with specific reactive properties. These modifications allow the oligosaccharide to be used in advanced research techniques such as affinity labeling and metabolic tracing, providing insights into carbohydrate-protein interactions and biosynthetic processes.

Photoaffinity labeling is a powerful technique used to identify and characterize binding sites within proteins, such as the active sites of enzymes. d-nb.info This method utilizes a ligand analog that contains a photoreactive group. Upon binding to the target protein, the complex is irradiated with light, which activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues. This permanently "labels" the binding site, allowing for its identification after protein cleavage and analysis. d-nb.info

Researchers have synthesized photolabile derivatives of maltotriose to serve as affinity labels for maltodextrin-binding proteins. nih.gov A notable example involves linking a 3-azibutyl group to maltotriose. The 3-azibutyl group is a diazirine-based photophore, which upon irradiation, generates a highly reactive carbene that can insert into C-H or O-H bonds in its vicinity. nih.govresearchgate.net

In one study, 3-azibutyl 1-thio-alpha-maltotrioside was synthesized by linking the 3-azibutyl group to the anomeric position of maltotriose via a sulfur atom. nih.gov This thioglycoside analog was found to be a potent competitive inhibitor of porcine pancreatic α-amylase. When this photolabile analog was irradiated in the presence of the enzyme, it caused an irreversible deactivation of the enzyme to nearly 100%, indicating successful covalent labeling of the binding site. nih.gov In contrast, other related photolabile maltose (B56501) derivatives were significantly less effective, suggesting that the maltotriose structure is crucial for precise and efficient targeting of the enzyme's maltodextrin-binding site. nih.gov

| Derivative Name | Photoreactive Group | Linkage | Target Enzyme | Research Finding |

| 3-azibutyl 1-thio-alpha-maltotrioside | 3-azibutyl (diazirine-based) | Thioether at anomeric position | Porcine Pancreatic α-Amylase | Potent competitive inhibitor; caused ~100% irreversible deactivation upon photoirradiation. nih.gov |

| 3-azibutyl 1-thio-alpha-maltoside | 3-azibutyl (diazirine-based) | Thioether at anomeric position | Porcine Pancreatic α-Amylase | Good competitive inhibitor, but much less effective at irreversible deactivation than the maltotriose analog. nih.gov |

| ³H-labelled 1-thiomaltoside derivative | 3-azibutyl | Thioether at anomeric position | E. coli Maltose-Binding Protein (MBP) | Used to chemically modify and sequence the binding site of MBP. researchgate.net |

Isotopic labeling is a technique that replaces specific atoms in a molecule with their isotopes, which have a different mass but similar chemical properties. cernobioscience.com Stable (non-radioactive) isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H), are commonly used. cernobioscience.comnih.gov These labeled molecules act as tracers that can be followed through complex metabolic pathways, allowing researchers to map the flow of metabolites and determine the activities of various enzymes in vivo and in vitro. nih.govcreative-proteomics.com

For the purpose of investigating biosynthetic pathways involving oligosaccharides, specific methods have been developed for the introduction of deuterium and tritium into maltotriose. nih.gov The synthesis of specifically labeled maltotriose provides essential precursors for these studies. For instance, (6''-²H)-maltotriose and its tritiated analog, [6''-³H]-maltotriose, have been prepared to introduce a label into the terminal, non-reducing glucose unit. nih.gov This was achieved through a multi-step process involving:

Selective protection of the primary hydroxyl group at the 6-position of the reducing glucose unit.

Methoxytritylation to protect the 6''-hydroxyl group on the terminal unit.

Deprotection and subsequent Pfitzner-Moffatt oxidation of the 6''-hydroxyl group to an aldehyde.

Reduction of the aldehyde with sodium borodeuteride (NaBD₄) or sodium borotritiide (NaBT₄) to introduce the isotopic label at the C-6'' position. nih.gov

Additionally, (2-²H)maltotriose, with the label at the anomeric carbon of the reducing glucose unit, was synthesized using the Lobry de Bruyn/van Ekenstein transformation. nih.gov These labeled compounds can be used as substrates for enzymes like β-amylase to study reaction mechanisms and biosynthetic routes. nih.gov

| Labeled Compound | Isotope | Position of Label | Synthetic Method | Application |

| [6''-³H]-maltotriose | Tritium (³H) | C-6 of the terminal non-reducing glucose unit | Pfitzner-Moffatt oxidation followed by reduction with sodium borotritiide. nih.gov | Precursor for biosynthetic studies. nih.gov |

| (6''-²H)-maltotriose | Deuterium (²H) | C-6 of the terminal non-reducing glucose unit | Pfitzner-Moffatt oxidation followed by reduction with sodium borodeuteride. nih.gov | Precursor for biosynthetic studies. nih.gov |

| (2-²H)-maltotriose | Deuterium (²H) | C-2 of the reducing glucose unit | Lobry de Bruyn/van Ekenstein transformation. nih.gov | Precursor for biosynthetic studies. nih.gov |

Oligosaccharide Series Related to this compound in Research

The family of maltooligosaccharides, including maltotriose, and their reduced derivatives are fundamental tools in carbohydrate research. These series of related compounds allow for systematic studies of enzyme specificity, binding affinity, and the structural requirements for biological activity.

Maltotriitol (B1232362) is the sugar alcohol counterpart of maltotriose, formed by the reduction of the aldehyde group at the reducing end of maltotriose to a primary alcohol (a glucitol unit). ontosight.ai This modification prevents the molecule from mutarotating or participating in reactions typical of reducing sugars, such as the Maillard reaction. Maltotriitol is synthesized by the catalytic hydrogenation of maltotriose or maltose-rich syrups. google.comresearchgate.net

In research, maltotriitol and other reduced maltooligosaccharides serve several important functions:

Enzyme Substrates and Inhibitors: Maltotriitol is a valuable substrate for studying the kinetics and activity of enzymes like α-glucosidase and α-amylase. smolecule.comtandfonline.com Its structure allows it to be broken down by certain enzymes, and by monitoring the rate of its degradation, researchers can gain insights into carbohydrate metabolism. smolecule.com It has also been investigated as an inhibitor of acid production in human dental plaque, where it was shown to reduce maltose transport and inhibit enzymes like amylomaltase in cavity-causing bacteria such as Streptococcus mutans. smolecule.com

Probing Enzyme Mechanisms: Comparing the enzymatic processing of a maltooligosaccharide with its reduced form (e.g., maltotriose vs. maltotriitol) can reveal details about an enzyme's subsite requirements. For example, the dextrin (B1630399) dextranase (B8822743) from Acetobacter capsulatus was found to produce higher yields of dextran (B179266) when using reduced maltooligosaccharides (like maltotriitol and maltotetraitol) as substrates compared to their reducing counterparts. tandfonline.com The study suggested that the slow processing of the resulting reduced disaccharide (maltitol) compared to maltose allowed for more efficient polymerization. tandfonline.com

Chromatography Standards: Due to their stability, reduced maltooligosaccharides are often used as standards for chromatographic and spectroscopic analysis. ontosight.ai

| Compound | Chemical Class | Key Structural Feature | Research Applications |

| Maltotriitol | Sugar Alcohol | Terminal glucitol unit (reduced aldehyde). ontosight.ai | Substrate for enzyme kinetics (α-amylase, α-glucosidase) smolecule.comtandfonline.com; Inhibitor of bacterial maltose metabolism smolecule.com; Higher-yield dextran synthesis tandfonline.com; Chromatography standard. ontosight.ai |

| Maltitol (B1215825) | Sugar Alcohol | Reduced form of maltose. | Used as a control/comparison in studies with maltotriitol tandfonline.com; Component of maltitol syrups. google.com |

| Reduced Maltooligosaccharides | Sugar Alcohols | General class of hydrogenated maltooligosaccharides. | Substrates for dextran synthesis, leading to higher yields than their reducing counterparts. tandfonline.com |

Advanced Analytical Methodologies for Maltotriose Xhydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of maltotriose (B133400) xhydrate, enabling its separation from other carbohydrates and subsequent quantification. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) of Maltotriose Xhydrate

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of maltotriose in various matrices, from food samples to complex biological mixtures. ingentaconnect.comresearchgate.netcerealsgrains.org The technique's versatility is demonstrated by the variety of columns and detection methods employed to achieve high resolution and sensitivity.

Amine-bonded stationary phases are frequently utilized for the separation of maltooligosaccharides. cerealsgrains.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another common approach for analyzing polar compounds like sugars. helixchrom.com Resin-based columns, particularly those with cation-exchange resins, have also proven effective for separating saccharides based on their degree of polymerization. cerealsgrains.org For instance, the Shodex RSpak DC-613 column allows for the analysis of saccharides in normal phase mode, where they are typically eluted in increasing order of their molecular weights. hplc.com

The mobile phase composition is critical for achieving optimal separation. A common mobile phase for separating maltooligosaccharides is a mixture of acetonitrile and water. ingentaconnect.com For example, a mobile phase of acetonitrile-water (65:35) has been successfully used with a SHISEIDO CAPCELL NH2 column. ingentaconnect.com The choice of mobile phase can significantly impact the retention times of the separated sugars.

HPLC Analysis Parameters for Maltotriose

| Parameter | Details |

|---|---|

| Columns | SHISEIDO CAPCELL NH2 (4.6 mm × 150 mm, 5 μm) ingentaconnect.com, Dionex CarboPac PA100 thermofisher.com, Amaze HD HILIC helixchrom.com, Shodex RSpak DC-613 hplc.com |

| Mobile Phase | Acetonitrile/Water mixtures (e.g., 65:35) ingentaconnect.com |

| Detectors | Evaporative Light Scattering Detector (ELSD) ingentaconnect.comresearchgate.net, Refractive Index (RI) hplc.comrsc.org, Pulsed Amperometric Detection (PAD) thermofisher.com, Corona Charged Aerosol Detector (CAD) helixchrom.com |

| Flow Rate | Typically around 1.0 mL·min-1 ingentaconnect.com |

| Applications | Analysis of sugars in brewing matrices researchgate.net, determination of related substances in maltose (B56501) ingentaconnect.com, separation of mono-, di-, and trisaccharides helixchrom.com |

Thin-Layer Chromatography (TLC) for this compound Analysis

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of maltotriose. tandfonline.comnih.gov It is particularly useful for monitoring the progress of reactions and for the initial screening of carbohydrate mixtures. researchgate.net

The separation of maltotriose and other oligosaccharides by TLC is typically performed on silica gel plates. tandfonline.comresearchgate.net The choice of the mobile phase, or solvent system, is crucial for achieving good resolution between different sugars. A variety of solvent systems have been developed for this purpose. For instance, a system of n-butanol-isopropanol-water (3:12:4 by volume) has been shown to effectively separate a series of malto-oligosaccharides. tandfonline.com Other systems, such as ethyl acetate-glacial acetic acid-methanol-water (60:15:15:10), have also been employed. nih.gov

After development, the separated spots are visualized using a suitable staining reagent. A common reagent for carbohydrates is an anisaldehyde solution or α-naphthol-sulfuric acid, which produces colored spots upon heating. tandfonline.comnih.gov The relative mobility of a compound in TLC is expressed by its Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For maltotriose, an Rf value of 0.37 has been reported using a specific solvent system. tandfonline.com

TLC Systems for Maltotriose Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel G, Type 60 tandfonline.com |

| Mobile Phase (Solvent System) | n-butanol-isopropanol-water (3:12:4, v/v) tandfonline.com, Ethyl acetate-glacial acetic acid-methanol-water (60:15:15:10) nih.gov |

| Detection Reagent | Anisaldehyde reagent tandfonline.com, α-naphthol-sulfuric acid nih.gov, Potassium permanganate (0.5%) in 0.1 M NaOH nih.gov |

| Reported Rf Value for Maltotriose | 0.78 (relative to glucose) tandfonline.com |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure and composition of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of maltotriose. wikipedia.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

¹H NMR (proton NMR) spectra of carbohydrates typically show signals for ring protons between 3 and 6 ppm, with anomeric protons appearing in the 4.5 to 5.5 ppm range. wikipedia.org In the ¹H NMR spectrum of maltotriose, three anomeric signals can be observed, corresponding to the three glucose units. researchgate.net

¹³C NMR (carbon-13 NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local chemical environment. Anomeric carbons in carbohydrates typically resonate in the 90-110 ppm region. wikipedia.orgresearchgate.net

2D NMR techniques, such as TOCSY (Total Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning all the proton and carbon signals and for determining the linkages between the monosaccharide units. researchgate.net For example, strong inter-residual connectivities observed in the ROESY spectrum between specific protons confirm the (1→4) linkages in maltotriose. researchgate.net

Reported NMR Chemical Shifts (δ) for Maltotriose in D₂O

| Nucleus | Residue A (reducing end) | Residue B (middle) | Residue C (non-reducing end) |

|---|---|---|---|

| ¹H Anomeric | ~4.68 (β), ~5.25 (α) researchgate.net | ~5.39 | ~5.39 |

| ¹³C Anomeric | Not explicitly separated | Not explicitly separated | Not explicitly separated |

| Other ¹³C | C-4: ~77.8 ppm researchgate.net | C-4: ~77.8 ppm researchgate.net | C-6: ~61.2 ppm researchgate.net |

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent and temperature.

Mass Spectrometry (MS) for this compound Identification and Characterization

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of maltotriose and to obtain structural information through fragmentation analysis. creative-proteomics.com Various ionization techniques are employed for the analysis of carbohydrates, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) being the most common. nih.gov

In MALDI-TOF (Time-of-Flight) MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule. slu.se This technique is particularly useful for determining the molecular weight distribution of oligosaccharides. mdpi.com Derivatization of oligosaccharides can significantly enhance their ionization efficiency in MALDI-MS. nih.gov

ESI-MS is often coupled with liquid chromatography (LC-MS) and is well-suited for analyzing complex mixtures. massbank.eu Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. nih.gov The fragmentation patterns of oligosaccharides in MS/MS are influenced by the type of adduct ion (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺) and the collision energy used. nih.govresearchgate.net The fragmentation of maltotriose typically involves cleavage of the glycosidic bonds, resulting in characteristic fragment ions. nih.gov

Commonly Observed Ions in Mass Spectra of Maltotriose

| Ion Type | m/z (mass-to-charge ratio) | Notes |

|---|---|---|

| Sodiated molecule | [M+Na]⁺ | Frequently observed in both MALDI and ESI |

| Fragment ions (from MS/MS) | C₂/Y₂, B₂/Z₂, C₁/Y₁, B₁/Z₁ | Result from glycosidic bond cleavages and cross-ring fragmentations nih.gov |

Spectrophotometric Assay Methods for this compound

Spectrophotometric assays offer a relatively simple and accessible method for the quantification of maltotriose, often relying on enzymatic reactions that produce a colored or UV-absorbing product. These methods are particularly useful for routine analysis and high-throughput screening.

Enzymatic assays are highly specific. For example, an enzyme that specifically hydrolyzes maltotriose can be coupled to a subsequent reaction that produces a detectable change in absorbance. The concentration of maltotriose can then be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve. While specific enzymes for maltotriose are utilized in various research contexts, detailed protocols for standalone spectrophotometric assays focusing solely on maltotriose are less commonly published as standardized methods compared to broader sugar analysis techniques. However, the principle remains a viable analytical approach.

Advanced Computational and Chemometric Analysis for this compound Data

In the realm of carbohydrate research, particularly concerning this compound, the integration of advanced computational and chemometric techniques has become indispensable for interpreting complex datasets. These methodologies allow for the quantitative analysis of maltotriose in intricate mixtures and the precise modeling of its behavior in biochemical processes. By leveraging statistical and mathematical approaches, researchers can extract meaningful information from spectral and kinetic data, leading to a deeper understanding of this compound's properties and transformations.

Mid-Infrared-Partial Least Squares (MIR-PLS) for Sugar Determination

Mid-infrared (MIR) spectroscopy, combined with Partial Least Squares (PLS) regression, is a powerful and rapid analytical technique for the quantitative determination of sugars, including maltotriose, in various matrices. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The MIR spectrum, particularly the "fingerprint" region (1500–400 cm⁻¹), provides a unique spectral signature for each compound based on its molecular structure mdpi.com.

For complex mixtures where the spectral bands of different sugars like glucose, fructose, maltose, and maltotriose overlap, simple univariate analysis is insufficient. This is where the chemometric method of PLS regression becomes essential. PLS is a multivariate statistical tool that can model the relationship between a set of predictor variables (the MIR spectral data) and a response variable (the concentration of a specific sugar). It effectively handles the large number of variables and the high degree of collinearity found in spectral data researchgate.net.

The process involves creating a calibration model using a set of samples with known concentrations of the sugars of interest, as determined by a reference method like High-Performance Liquid Chromatography (HPLC) researchgate.net. The MIR spectra of these samples are recorded, and the PLS algorithm then identifies the latent variables that capture the most significant variation in the spectral data relevant to the concentration changes.

Research has demonstrated the successful application of MIR-PLS for quantifying sugars in diverse products. For instance, studies on barley malt have developed PLS regression models to determine the concentrations of individual sugars. These models are evaluated based on their coefficient of determination (R²) and standard error, which indicate the model's accuracy and predictive power researchgate.netresearchgate.net. While specific studies focusing solely on this compound are specialized, the methodology is directly applicable. The performance of MIR-PLS models for common sugars found alongside maltotriose in malt and wort provides a strong indication of its utility for maltotriose quantification.

Performance of MIR-PLS Models for Sugar Determination in Malt

| Sugar | Coefficient of Determination (R²) | Standard Error of Cross Validation (SECV) (mg/mL) | Reference |

|---|---|---|---|

| Maltose | 0.80 | 8.3 | researchgate.net |

| Glucose | 0.64 | 1.38 | researchgate.net |

| Fructose | 0.84 | 0.12 | researchgate.net |

| Sucrose (B13894) | 0.60 | 0.91 | researchgate.net |

Mathematical Modeling of this compound Fermentation Kinetics

Mathematical modeling is a crucial tool for understanding and optimizing the fermentation of maltotriose, a key process in industries such as brewing mdpi.commdpi.com. Maltotriose is often the second or third most abundant sugar in brewer's wort, but its uptake and fermentation by yeast (Saccharomyces cerevisiae) can be slow and sometimes incomplete, impacting process efficiency and final product quality researchgate.netmdpi.com.

The kinetics of maltotriose fermentation are complex and often limited by the transport of the sugar across the yeast cell membrane researchgate.netnih.gov. This transport is an active process mediated by specific permease proteins nih.gov. The rate of this transport can be described using enzyme kinetic models, most commonly the Michaelis-Menten model. This model characterizes the relationship between the rate of transport (V) and the concentration of the substrate, maltotriose ([S]), using two key parameters:

Vmax (maximum transport rate): The maximum rate at which the transporter can import maltotriose into the cell.

Km (Michaelis constant): The concentration of maltotriose at which the transport rate is half of Vmax. A lower Km value indicates a higher affinity of the transporter for maltotriose.

Yeast strains possess multiple α-glucoside transporters (permeases), such as those encoded by the AGT1, MALx1, and MPH genes, which exhibit different kinetic properties for maltose and maltotriose transport nih.govnih.gov. Kinetic analysis of various yeast strains has revealed a wide range of affinities for maltotriose, indicating that the specific genetic makeup of the strain is a critical determinant of its fermentation performance researchgate.netnih.govnih.gov. For example, some transporters show high affinity (low Km) for maltotriose, enabling efficient uptake even at low concentrations, while others have a much lower affinity nih.gov.

Reported Kinetic Parameters for Maltotriose Transport in Saccharomyces Yeasts

| Transporter/Strain Condition | Apparent Kₘ for Maltotriose (mM) | Notes | Reference |

|---|---|---|---|

| Mty1p transporter | 16 - 27 | Shows a higher affinity for maltotriose than for maltose. | nih.gov |

| Wild-type yeast strains (low-affinity component) | ~30 | Represents one of two distinct transport systems observed. | nih.gov |

| Yeast strain 1403-7A (low affinity) | 36 ± 2 | Kinetic analysis of active maltotriose-H⁺ symport. | researchgate.net |

| AGT1 permease | ~3 to 7 | Reported to transport maltose and maltotriose with similar affinities. | nih.gov |

Beyond substrate uptake, comprehensive fermentation models also describe microbial growth (biomass production), the formation of primary products like ethanol (B145695) and carbon dioxide, and the consumption of other essential nutrients mdpi.commdpi.com. These models, which can range from simple logistic equations for cell growth to more complex systems of differential equations, are essential for simulating fermentation profiles, optimizing process conditions, and guiding strain development programs aimed at improving maltotriose utilization mdpi.comfrontiersin.orgnih.gov.

Interactions of Maltotriose Xhydrate with Biological Macromolecules and Systems

Enzyme-Maltotriose Xhydrate Binding and Recognition Mechanisms

The enzymatic breakdown of maltotriose (B133400) is a critical step in its utilization by organisms. This process is mediated by specific enzymes, primarily α-amylases and α-glucosidases, which recognize and bind to the maltotriose molecule with high specificity. nih.govresearchgate.net The binding and subsequent catalysis rely on a precise complementary match between the enzyme's active site and the substrate. pressbooks.pub

The chemical basis for this recognition involves a combination of non-covalent interactions. pressbooks.pub These include the formation of hydrogen bonds between the hydroxyl groups of the maltotriose and amino acid residues in the enzyme's binding pocket, as well as van der Waals forces and hydrophobic interactions. researchgate.netpressbooks.pub For instance, in peptidases like chymotrypsin, hydrophobic pockets are crucial for recognizing specific amino acid side chains, a principle that extends to carbohydrate-binding enzymes where specific pockets accommodate the glucose rings of the substrate. pressbooks.pub

Molecular docking and simulation studies have provided detailed insights into these interactions. For example, studies on Taka-amylase from Aspergillus oryzae have identified the key amino acid residues that form the binding site for maltotriose. researchgate.net The proposed catalytic triad (B1167595) for α-amylase, consisting of specific aspartate (Asp) and glutamate (B1630785) (Glu) residues, is central to this interaction. researchgate.net The binding of maltotriose to the native enzyme involves polar contacts with these critical residues. researchgate.net

Table 1: Key Amino Acid Residues in Taka-Amylase Interacting with Maltotriose

| Enzyme | Interacting Residue | Role |

|---|---|---|

| Taka-amylase | Aspartic Acid (D206) | Part of the catalytic triad, interacts with the ligand. researchgate.net |

| Taka-amylase | Glutamic Acid (E230) | Part of the catalytic triad, interacts with the ligand. researchgate.net |

Maltotriose Xhydrate Transporter Protein Interactions and Specificity

For maltotriose to be metabolized intracellularly, it must first be transported across the cell membrane. This is accomplished by specific transporter proteins, which exhibit varying degrees of specificity and affinity for maltotriose. In the yeast Saccharomyces cerevisiae, a key organism in brewing where maltotriose metabolism is crucial, several α-glucoside transporters have been identified. nih.gov While there are six maltose (B56501) transporters, only a subset, including Agt1p, Mph2p, and Mph3p, are capable of transporting maltotriose. nih.gov

Research has identified a novel permease, Mty1p, which displays a higher affinity for maltotriose than for maltose, a unique characteristic among the known α-glucoside transporters in yeast. nih.gov This contrasts with other transporters like Agt1p, which has a lower affinity for both maltose and maltotriose. nih.gov The inhibition of maltotriose transport by the more readily transported maltose is considered a significant factor in the incomplete utilization of maltotriose during fermentation processes. nih.gov

The specificity of these transport proteins is determined by their three-dimensional structure and the amino acid residues lining the substrate transport channel. nih.govresearchgate.net Computational analyses have shown that specific polymorphic residues can significantly alter the structure and activity of these proteins. nih.gov For example, an I371V substitution in the Mal31p transporter was predicted to alter protein structure and compromise interaction with the substrate. nih.gov Docking analyses suggest that stable and energetically favorable binding, involving interactions with key residues in the transport channel, is necessary for efficient transport. nih.gov In some maltose binding proteins (MBPs), the size of the binding pocket is a key determinant of specificity; larger pockets in tmMBP1 and tmMBP2 from Thermotoga maritima allow them to bind larger substrates like maltotriose and maltotetraose (B33255), whereas the smaller pocket in tmMBP3 restricts it to disaccharides. nih.gov

Table 2: Specificity and Kinetic Parameters of Various Maltotriose Transporters

| Transporter Protein | Organism | Substrate Specificity | Maltotriose Affinity (Km) | Maltose Affinity (Km) | Notes |

|---|---|---|---|---|---|

| Agt1p | S. cerevisiae | Broad (maltose, maltotriose, trehalose (B1683222), sucrose (B13894), etc.) nih.gov | ~18 mM nih.gov | Lower than for trehalose/sucrose nih.gov | A less specific, inducible α-glucoside/proton symporter. nih.gov |

| Mal31p | S. cerevisiae | Maltose, turanose, trehalose (weakly); does not transport maltotriose. nih.gov | N/A | High (~4 mM) nih.gov | A high-affinity maltose transporter. nih.gov |

| Mty1p | S. cerevisiae | Maltotriose, maltose, turanose, trehalose. nih.gov | 16 to 27 mM nih.gov | 61 to 88 mM nih.gov | Displays higher affinity for maltotriose than maltose. nih.gov |

| tmMBP1/tmMBP2 | T. maritima | Di-, tri-, and tetra-saccharides. nih.gov | Stable binding observed. nih.gov | Stable binding observed. nih.gov | Possess larger binding pockets to accommodate larger oligosaccharides. nih.gov |

| tmMBP3 | T. maritima | Disaccharides (e.g., maltose). nih.gov | Occluded binding site prevents binding. nih.gov | Stable binding observed. nih.gov | Has a smaller binding pocket. nih.gov |

Broader Carbohydrate-Protein Interaction Dynamics in Cellular Processes

The interactions between maltotriose and specific enzymes or transporters are examples of a broader class of biological events known as carbohydrate-protein interactions. These interactions are fundamental to a vast array of cellular processes, including cell-cell recognition, immune responses, cell growth, and differentiation. nih.govfrontiersin.orgmdpi.com

Carbohydrate-protein interactions are typically characterized by high specificity but are often transient and possess relatively weak binding affinities. nih.gov The recognition is mediated by a combination of forces, including hydrogen bonds, van der Waals forces, hydrophobic effects, and electrostatic interactions, which often involve charged residues or bridging metal ions. nih.gov The dynamic nature of these interactions is crucial for their regulatory roles in signaling pathways. frontiersin.org

Proteins that bind carbohydrates, such as lectins, do so with high specificity, forming the basis for processes like lectin-mediated drug targeting. nih.gov The specificity of these interactions is not solely determined by the static structure of the protein's binding site. Protein dynamics, including conformational changes upon ligand binding, play a critical role in fine-tuning affinity and specificity. nih.gov For instance, maltose binding proteins undergo significant substrate-induced hinge-bending motions that are part of the recognition and transport process. nih.gov

The evolution of these interaction networks is also a dynamic process. Studies suggest that protein interaction networks are rewired at a rapid rate, and the specificity of binding is a major factor determining this turnover. plos.org Biological processes related to transport and environmental responses often show signs of positive selection for changes in protein interactions, highlighting the evolutionary pressure to adapt and refine these molecular recognition events. plos.org Therefore, the way maltotriose is recognized and processed is a reflection of these fundamental principles of molecular interaction, shaped by both structural compatibility and evolutionary adaptation.

Biotechnological and Industrial Research Perspectives of Maltotriose Xhydrate

Optimization of Enzymatic Production of Maltotriose (B133400) Xhydrate for Industrial Applications

The industrial-scale production of maltotriose primarily relies on enzymatic processes. mdpi.com Maltotriose-forming amylases, such as G3-amylase, are key enzymes that hydrolyze starch to produce maltotriose. mdpi.com Research focuses on identifying and engineering these enzymes for enhanced efficiency and yield. For example, α-amylase from Brevibacterium sp. has been used to produce maltotriose from black potato starch. mdpi.com Another method involves the use of pullulanase to hydrolyze pullulan, a polysaccharide, into maltotriose. biotech-asia.org The optimization of this process involves controlling parameters like pH, with studies showing maximum yield at a pH of 5.5. biotech-asia.org

Conventional methods for producing maltooligosaccharides often involve a two-step process using debranching enzymes like pullulanase or isoamylase (B1167963) followed by hydrolysis with α-amylases. mdpi.com However, this requires precise control of reaction conditions. mdpi.com Therefore, the identification of novel maltooligosaccharide-forming amylases (MFAses) from various microorganisms is a key research area. mdpi.com These enzymes, belonging to the GH13 family, can directly synthesize maltooligosaccharides with a specific degree of polymerization. mdpi.com For instance, α-amylase from Chromohalobacter sp. TVSP 101 produces a mixture of glucose, maltose (B56501), maltotriose, and maltotetraose (B33255). mdpi.com

The purification of maltotriose from the resulting syrup is another critical step. Cation exchange resin chromatography is a common method used to produce high-purity maltotriose-rich syrups. biotech-asia.org

Table 1: Enzymes and Sources for Maltotriose Production

| Enzyme | Source Organism | Substrate | Key Finding | Reference |

| α-Amylase | Brevibacterium sp. | Black potato starch | Produces maltotriose as the main product. | mdpi.com |

| Pullulanase | Microbial | Pullulan | Hydrolyzes pullulan to maltotriose, with optimal pH at 5.5. | biotech-asia.org |

| G3-amylase | Various microorganisms | Starch | Specifically forms maltotriose. | mdpi.comamano-enzyme.com |

| α-Amylase | Chromohalobacter sp. TVSP 101 | Starch | Yields glucose, maltose, maltotriose, and maltotetraose. | mdpi.com |

| Maltogenic Amylase | Bacillus stearothermophilus | Starch | Used in preparing high maltose-maltotriose syrups. | fao.orggoogle.com |

Role of Maltotriose Xhydrate in Fermentation Processes and Product Quality

Maltotriose plays a crucial role in fermentation processes, particularly in the brewing industry. core.ac.uknih.gov It is the second most abundant sugar in brewer's wort, after maltose. cdrfoodlab.com The ability of yeast to efficiently utilize maltotriose is a major determinant of fermentation efficiency and the final quality of the beer. core.ac.uknih.gov

Yeast strains, such as Saccharomyces cerevisiae (ale yeast) and Saccharomyces pastorianus (lager yeast), have different capabilities for metabolizing maltotriose. byo.com Generally, yeast preferentially consumes glucose, followed by fructose, sucrose (B13894), maltose, and finally maltotriose. byo.com Incomplete or sluggish fermentation of maltotriose can lead to high levels of residual sugar in the final product, lower ethanol (B145695) yields, and undesirable flavor profiles. nih.gov Ale strains, in particular, often exhibit slower maltotriose utilization compared to lager strains. nih.gov

The transport of maltotriose into the yeast cell is a critical and often rate-limiting step. core.ac.uk This process is mediated by specific α-glucoside transporter proteins. mdpi.com The AGT1 permease has been identified as a key transporter for maltotriose in many brewing yeasts. nih.govmdpi.com Research has shown that over-expressing maltose or maltotriose transporter genes can improve sugar uptake and accelerate the fermentation process, leading to significant reductions in fermentation time. core.ac.uk